molecular formula C17H20N8 B2774762 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine CAS No. 318239-47-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine

Cat. No.: B2774762
CAS No.: 318239-47-3
M. Wt: 336.403
InChI Key: YQHYUMJOVHBQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is a complex organic compound that belongs to the class of tetraazines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and a tetraazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced by reacting the intermediate with 4-phenylpiperazine.

    Formation of the tetraazine core: The final step involves the cyclization reaction to form the tetraazine core, which can be facilitated by using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling events.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylpiperazino)-1,2,4,5-tetraazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-ethylpiperazino)-1,2,4,5-tetraazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylmorpholino)-1,2,4,5-tetraazine

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazino)-1,2,4,5-tetraazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-12-14(2)25(22-13)17-20-18-16(19-21-17)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHYUMJOVHBQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.